REACTION_SMILES
|
[CH2:1]=[O:2].[CH3:35][OH:36].[Cl:31][CH2:32][Cl:33].[NH3:34].[o:3]1[c:4](-[c:12]2[c:13]([NH2:30])[n:14][cH:15][c:16](-[c:18]3[c:19]([CH3:29])[n:20][n:21]([CH:23]4[CH2:24][CH2:25][NH:26][CH2:27][CH2:28]4)[cH:22]3)[cH:17]2)[n:5][c:6]2[c:7]1[cH:8][cH:9][cH:10][cH:11]2>>[o:3]1[c:4](-[c:12]2[c:13]([NH2:30])[n:14][cH:15][c:16](-[c:18]3[c:19]([CH3:29])[n:20][n:21]([CH:23]4[CH2:24][CH2:25][N:26]([CH3:32])[CH2:27][CH2:28]4)[cH:22]3)[cH:17]2)[n:5][c:6]2[c:7]1[cH:8][cH:9][cH:10][cH:11]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
Cc1nn(C2CCNCC2)cc1-c1cnc(N)c(-c2nc3ccccc3o2)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1nn(C2CCNCC2)cc1-c1cnc(N)c(-c2nc3ccccc3o2)c1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1nn(C2CCN(C)CC2)cc1-c1cnc(N)c(-c2nc3ccccc3o2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |